
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-chlorobenzene is an organic compound characterized by the presence of a bromine atom, a methoxyethoxy group, and a chlorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-chlorobenzene typically involves the reaction of 4-chlorobenzene with 1-bromo-2-(2-methoxyethoxy)ethane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-chlorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents like tetrahydrofuran (THF) or ethanol.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the ethyl derivative of the original compound.
Scientific Research Applications
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-chlorobenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and liquid crystals.
Medicinal Chemistry: It is investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-chlorobenzene involves its interaction with specific molecular targets. The bromine atom and the methoxyethoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in nucleophilic substitution reactions, where it forms covalent bonds with nucleophiles. Additionally, its aromatic ring can participate in π-π interactions with biological molecules, influencing its binding to receptors or enzymes.
Comparison with Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: This compound shares the methoxyethoxy group but lacks the chlorobenzene ring, making it less versatile in aromatic substitution reactions.
4-Chlorobenzyl Bromide: This compound has a similar structure but lacks the methoxyethoxy group, affecting its solubility and reactivity.
2-Bromoethyl Methyl Ether: This compound is structurally similar but lacks the chlorobenzene ring, limiting its applications in aromatic chemistry.
Uniqueness: 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-chlorobenzene is unique due to the combination of the bromine atom, methoxyethoxy group, and chlorobenzene ring. This combination imparts specific reactivity and solubility properties, making it valuable in various chemical transformations and applications.
Properties
Molecular Formula |
C11H14BrClO2 |
|---|---|
Molecular Weight |
293.58 g/mol |
IUPAC Name |
1-[2-bromo-1-(2-methoxyethoxy)ethyl]-4-chlorobenzene |
InChI |
InChI=1S/C11H14BrClO2/c1-14-6-7-15-11(8-12)9-2-4-10(13)5-3-9/h2-5,11H,6-8H2,1H3 |
InChI Key |
KCPQVDUHTIRWKW-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(CBr)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


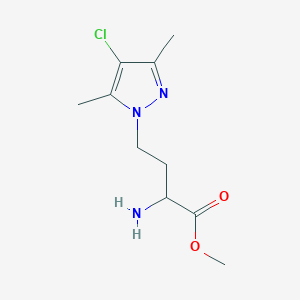

![[(6-Aminohexyl)carbamoyl]formic acid hydrochloride](/img/structure/B13495312.png)
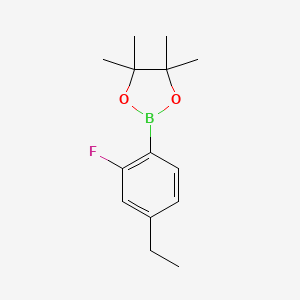

![Benzyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate](/img/structure/B13495340.png)
![Benzyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B13495354.png)
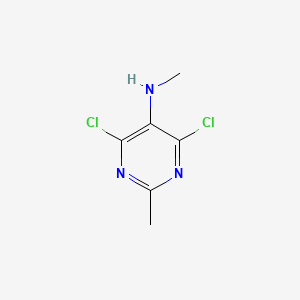
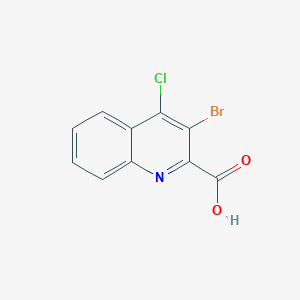
![(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)phosphonic acid](/img/structure/B13495375.png)
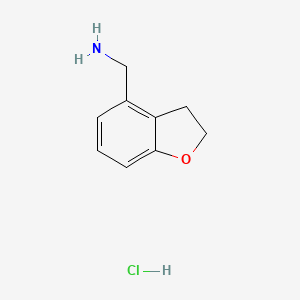
![1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperazinecarboxylate](/img/structure/B13495378.png)


